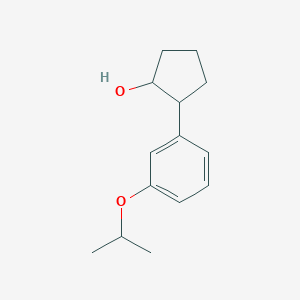

trans-2-(3-iso-Propoxyphenyl)cyclopentanol

Descripción

Trans-2-(3-iso-Propoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2. It features a cyclopentanol ring substituted with a 3-iso-propoxyphenyl group in the trans configuration. This compound is notable for its unique structural properties, which include a hydroxyl group and an ether linkage, making it a subject of interest in various fields of scientific research .

Propiedades

Fórmula molecular |

C14H20O2 |

|---|---|

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

2-(3-propan-2-yloxyphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C14H20O2/c1-10(2)16-12-6-3-5-11(9-12)13-7-4-8-14(13)15/h3,5-6,9-10,13-15H,4,7-8H2,1-2H3 |

Clave InChI |

WSQJOWPGTXEZAN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC=CC(=C1)C2CCCC2O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-iso-Propoxyphenyl)cyclopentanol typically involves the following steps:

Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the 3-iso-Propoxyphenyl Group: This step involves the substitution of a hydrogen atom on the cyclopentanol ring with a 3-iso-propoxyphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction using iso-propoxybenzene and a suitable catalyst.

Trans Configuration: The trans configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group in trans-2-(3-iso-Propoxyphenyl)cyclopentanol can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane or alcohol.

Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving cyclopentanol derivatives.

Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.

Mecanismo De Acción

The mechanism of action of trans-2-(3-iso-Propoxyphenyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group and ether linkage play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparación Con Compuestos Similares

2-(3-iso-Propoxyphenyl)cyclopentanone: This compound differs by having a ketone group instead of a hydroxyl group.

2-(3-iso-Propoxyphenyl)cyclopentane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-(3-iso-Propoxyphenyl)cyclopentanol (cis): The cis isomer has different stereochemistry, affecting its physical and chemical properties.

Uniqueness: Trans-2-(3-iso-Propoxyphenyl)cyclopentanol is unique due to its trans configuration, which influences its reactivity and interaction with other molecules

Actividad Biológica

trans-2-(3-iso-Propoxyphenyl)cyclopentanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C15H22O2

- Molecular Weight: 250.34 g/mol

- IUPAC Name: trans-2-(3-isopropoxyphenyl)cyclopentanol

This compound features a cyclopentanol core with an isopropoxy-substituted phenyl group, which is critical for its biological activity.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A patent application describes its use in treating viral infections, particularly those caused by arenaviruses. The compound appears to interfere with the viral life cycle by inhibiting the assembly of viral proteins, which is crucial for viral replication and release from host cells .

The mechanism by which this compound exerts its antiviral effects involves:

- Inhibition of Viral Protein Assembly: The compound disrupts the assembly of envelope glycoproteins essential for viral entry into host cells.

- Blocking Viral Entry: By targeting specific receptors on host cells, it prevents the virus from successfully attaching and entering.

Other Biological Activities

In addition to its antiviral properties, preliminary studies suggest that this compound may exhibit:

- Anti-inflammatory Effects: It may modulate inflammatory pathways, providing potential benefits in inflammatory diseases.

- Neuroprotective Properties: Some research indicates that it could protect neuronal cells from oxidative stress and apoptosis.

Study 1: Antiviral Efficacy

A study conducted on various arenavirus strains demonstrated that this compound significantly reduced viral titers in infected cell lines. The results showed a dose-dependent decrease in viral replication, suggesting its potential as a therapeutic agent against arenavirus infections.

| Concentration (µM) | Viral Titer Reduction (%) |

|---|---|

| 10 | 30 |

| 50 | 65 |

| 100 | 90 |

Study 2: Inflammation Modulation

Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines.

| Treatment Group | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 150 | 120 |

| Compound Treatment | 80 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.